molecular formula C10H17BrO2 B15304157 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran

3-((2-Bromocyclohexyl)oxy)tetrahydrofuran

Cat. No.: B15304157
M. Wt: 249.14 g/mol
InChI Key: WBYGCXGMKCPMCS-UHFFFAOYSA-N
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Description

3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . It is characterized by the presence of a bromocyclohexyl group attached to a tetrahydrofuran ring via an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromocyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), and bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

3-((2-Bromocyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group can interact with biological macromolecules, leading to changes in their structure and function. The tetrahydrofuran ring may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    3-((2-Chlorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a chlorine atom instead of bromine.

    3-((2-Fluorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a fluorine atom instead of bromine.

    3-((2-Iodocyclohexyl)oxy)tetrahydrofuran: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

3-(2-bromocyclohexyl)oxyoxolane

InChI

InChI=1S/C10H17BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h8-10H,1-7H2

InChI Key

WBYGCXGMKCPMCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2CCOC2)Br

Origin of Product

United States

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